molecular formula C19H11Cl4N3O B3036756 2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 400077-85-2

2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B3036756
CAS RN: 400077-85-2
M. Wt: 439.1 g/mol
InChI Key: USBMFVDLITUNFE-UHFFFAOYSA-N
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Description

Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges .


Physical And Chemical Properties Analysis

Some physical and chemical properties of dichlorobenzyl alcohol include its form (crystals or powder), melting point (75.5-79.5°C), and its color (white) .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[3,4-b]pyridines, like the compound , have been synthesized for various purposes. One study described the preparation of such compounds from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones, emphasizing their structural characteristics as revealed by NMR and X-ray diffraction studies (Quiroga et al., 1999).

Antimicrobial Activity

  • A related compound, synthesized by reacting 2-[2-(2,6-dichlorophenyl)amino]benzyl with other components, demonstrated significant antibacterial and antifungal activities in vitro, suggesting a potential application in antimicrobial therapies (Patel, Patel, & Barat, 2010).

Optical and Electronic Properties

  • Pyridine derivatives, related to the compound of interest, have been studied for their optical and diode characteristics, indicating potential applications in electronic and photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

  • Pyrazolo[3,4-b]pyridine derivatives were investigated for their potential as corrosion inhibitors for mild steel, highlighting their significance in materials science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).

Biomedical Applications

  • A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including the compound of interest, covered their diverse biomedical applications, illustrating their significance in medical research and therapy (Donaire-Arias et al., 2022).

Mechanism of Action

The mechanism of action of dichlorobenzyl alcohol involves its antiseptic properties, which allow it to kill bacteria and viruses associated with mouth and throat infections .

properties

IUPAC Name

1-(2,5-dichlorophenyl)-2-[(2,6-dichlorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O/c20-11-6-7-16(23)17(9-11)26-18-12(3-2-8-24-18)19(27)25(26)10-13-14(21)4-1-5-15(13)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBMFVDLITUNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=O)C3=C(N2C4=C(C=CC(=C4)Cl)Cl)N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
Reactant of Route 3
2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
Reactant of Route 4
2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
Reactant of Route 5
2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
Reactant of Route 6
2-(2,6-dichlorobenzyl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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